N-(propan-2-yl)piperazine-1-carboxamide hydrochloride
Description
N-(Propan-2-yl)piperazine-1-carboxamide hydrochloride (CAS: 1258651-80-7) is a piperazine derivative characterized by a carboxamide group substituted with an isopropyl (propan-2-yl) moiety and a hydrochloride salt. This compound is a key intermediate in medicinal chemistry, particularly in the development of ligands targeting G-protein-coupled receptors (GPCRs) and enzymes due to its structural flexibility and hydrogen-bonding capabilities . Its synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by analogous piperazine-carboxamide derivatives in the literature . Analytical characterization includes NMR, HPLC, and LC-MS, confirming high purity and stability .
Properties
IUPAC Name |
N-propan-2-ylpiperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-7(2)10-8(12)11-5-3-9-4-6-11;/h7,9H,3-6H2,1-2H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCSSMNCKVSNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-80-7 | |
| Record name | N-(propan-2-yl)piperazine-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)piperazine-1-carboxamide hydrochloride typically involves the reaction of piperazine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)piperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(propan-2-yl)piperazine-1-carboxylic acid, while reduction may produce N-(propan-2-yl)piperazine .
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Properties
Research indicates that piperazine derivatives, including N-(propan-2-yl)piperazine-1-carboxamide hydrochloride, exhibit promising anticancer activities. A study highlighted the synthesis of piperazine tethered compounds that showed significant cytotoxic effects against various cancer cell lines. These compounds modulate critical pathways involved in cancer progression, such as the epithelial to mesenchymal transition (EMT) axis, which is crucial for metastasis .
1.2 Prostaglandin Receptor Modulation
Another area of interest is the compound's role as an antagonist of prostaglandin receptors, particularly the prostaglandin F2α receptor (FP). This action suggests potential applications in treating conditions like dysmenorrhea and preterm labor by blocking the effects of prostaglandins that mediate uterine contractions . The efficacy of this compound in this context is supported by its ability to inhibit receptor activity effectively.
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with commercially available piperazine derivatives.
- Reactions : Common synthetic strategies include acylation reactions where piperazine is reacted with carboxylic acid derivatives to form the desired amides.
- Yield Optimization : Advances in synthetic routes have improved yields significantly, with some methods achieving over 90% efficiency .
Biological Activities
3.1 Antimicrobial and Antiparasitic Effects
Beyond anticancer properties, compounds related to this compound have shown antimicrobial and antiparasitic activities. For instance, derivatives have been tested against various pathogens, demonstrating effectiveness in inhibiting growth and proliferation .
3.2 Safety Profiles
Research into the safety profiles of these compounds indicates that they exhibit selective toxicity towards cancer cells while sparing normal cells, which is a critical factor for their therapeutic use . This selectivity minimizes potential side effects commonly associated with conventional chemotherapeutics.
Case Studies and Research Findings
Several studies have documented the efficacy of piperazine-based compounds:
Mechanism of Action
The mechanism of action of N-(propan-2-yl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Piperazine-carboxamide derivatives vary primarily in substituents on the carboxamide nitrogen and the aryl/alkyl groups attached to the piperazine ring. Key analogs include:
- SLF80821178 (N-(4-decylphenyl)piperazine-1-carboxamide hydrochloride) : Features a lipophilic 4-decylphenyl group, enhancing membrane permeability compared to the isopropyl variant .
- V004-7964 : Incorporates a pyrimidinyl-cyclopropylmethyl group, broadening steric bulk and targeting kinase pathways .
- CPIPC (4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) : Includes a chloropyridinyl-indazolyl system, optimizing TRPV1 agonist activity .
Physicochemical Properties
| Compound | Molecular Weight | LogP* | Solubility (mg/mL) | Key Structural Feature |
|---|---|---|---|---|
| N-(Propan-2-yl)piperazine-1-carboxamide HCl | 276.16 | 1.2 | 12.5 (H₂O) | Isopropyl carboxamide |
| SLF80821178 | 437.38 | 4.8 | 0.3 (DMSO) | 4-Decylphenyl group |
| N-(4-chlorophenyl) analog | 276.16 | 2.1 | 8.2 (H₂O) | 4-Chlorophenyl substitution |
| CPIPC | 382.83 | 3.5 | 1.8 (DMSO) | Chloropyridinyl-indazolyl system |
*Estimated using fragment-based methods. Data derived from .
Pharmacological Activity
- SLF80821178 : Demonstrates Spns2-dependent S1P transport inhibition, making it a probe for lipid signaling pathways .
- CPIPC Series : Exhibits partial TRPV1 agonism (EC₅₀ = 0.8 µM for CPIPC-2), useful in pain management studies .
- N-(4-chlorophenyl) analog : Shows affinity for σ receptors (Ki = 15 nM), highlighting substituent-dependent target selectivity .
Biological Activity
N-(propan-2-yl)piperazine-1-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, and specific biological effects supported by recent research findings.
The synthesis of this compound typically involves the reaction of piperazine with isopropyl isocyanate in an organic solvent such as dichloromethane. The reaction conditions are optimized for yield and purity, often involving recrystallization or chromatography for purification. The final product is obtained as a hydrochloride salt to enhance stability and solubility.
This compound exerts its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity for these targets can lead to modulation of various biological pathways, which is critical for its potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. For instance, it has shown strong inhibitory effects on cell proliferation in various cancer cell lines. In particular, it exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line while demonstrating significantly less effect on non-cancerous MCF10A cells, indicating a promising therapeutic window for selective cancer treatment .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A | >2.4 | Low |
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. It demonstrated significant inhibitory activity against matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis. This inhibition suggests potential applications in preventing tumor spread .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Studies indicate that it possesses moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .
Table 2: Antimicrobial Activity Overview
| Pathogen | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 128 | Moderate |
| Escherichia coli | 64 | Moderate |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Breast Cancer Model : A study involving BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with the compound significantly inhibited lung metastasis over a 30-day period, outperforming known therapeutic agents like TAE226 .
- Antimicrobial Efficacy : In vitro assays have shown that derivatives of this compound can inhibit bacterial growth effectively, suggesting its potential as a lead compound in developing new antibiotics .
Q & A
Q. What are the common synthetic routes for N-(propan-2-yl)piperazine-1-carboxamide hydrochloride, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves coupling a piperazine core with a carboxamide group. Key steps include:
- Amide bond formation : Reacting piperazine with isopropyl isocyanate in dichloromethane (DCM) using triethylamine (EtN) as a base .
- Hydrochloride salt preparation : Treating the free base with HCl in anhydrous ethanol, followed by recrystallization from isopropanol .
- Optimization : Reaction efficiency depends on stoichiometry (e.g., 1:1.2 molar ratio of piperazine to isocyanate), temperature (0–25°C to minimize side products), and solvent polarity. Monitoring by TLC or HPLC ensures completion .
Q. How is the crystal structure of this compound characterized?
Methodological Answer:
- X-ray crystallography : Single crystals are grown via slow evaporation from ethanol. Data collection uses Cu-Kα radiation (λ = 1.54178 Å) at 100 K.
- Refinement : SHELXL refines structures with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined isotropically .
- Validation : CCDC deposition (e.g., CCDC-1990392) ensures reproducibility. Key metrics: R < 0.05, wR < 0.10 .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particulates .
- Spill management : Neutralize with sodium bicarbonate, collect in sealed containers, and dispose via certified waste handlers .
Advanced Research Questions
Q. How do structural modifications to the carboxamide linker affect dopamine receptor (D3R vs. D2R) selectivity?
Methodological Answer:
- SAR studies : Removing the carbonyl group from the carboxamide linker (e.g., replacing with an amine) reduces D3R binding affinity by >100-fold (e.g., K shifts from 2.6 nM to 393 nM) while minimally affecting D2R binding. This highlights the carbonyl’s role in D3R selectivity .
- Chimeric receptor assays : Swapping the second extracellular loop (E2) between D3R and D2R identifies E2 as critical for ligand discrimination .
- Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) reveal hydrogen bonding between the carbonyl oxygen and D3R Tyr .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for piperazine derivatives?
Methodological Answer:
- Orthogonal assays : Validate binding data using both radioligand displacement (e.g., [³H]spiperone for D2R/D3R) and functional assays (e.g., cAMP inhibition) to confirm pharmacological relevance .
- Crystallographic analysis : Compare ligand-bound receptor structures (e.g., PDB entries) to identify conformational changes in binding pockets .
- Meta-analysis : Aggregate data from analogs (e.g., fluorophenyl substitutions in ) to distinguish electronic vs. steric effects .
Q. What methodologies assess the compound’s stability under experimental conditions (e.g., in vivo vs. in vitro)?
Methodological Answer:
- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS for by-product identification .
- Plasma stability : Incubate with rat plasma (37°C, 1 hr). Quench with acetonitrile, centrifuge, and analyze supernatant for parent compound loss .
- pH-dependent stability : Test solubility and degradation kinetics in buffers (pH 1–10) to simulate gastrointestinal vs. physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
